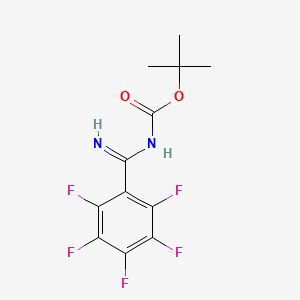

Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate, also known as TBPC, is a synthetic chemical compound that has a wide range of applications in research and laboratory experiments. TBPC is a carboxylate ester of tert-butyl alcohol and pentafluorobenzenecarboximidoyl, and is an important building block for the synthesis of other compounds. TBPC is used in a variety of chemical reactions, including organic synthesis, polymerization, and photodecomposition. TBPC is also used in the synthesis of drugs and other materials, and in the development of new materials.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The chemical compound has a role in the synthesis of complex molecules, demonstrating its utility in diverse chemical reactions. For example, the synthesis of the penta-N-protected polyamide derivative of thermopentamine containing independently removable amino-protecting groups showcases the versatility of tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate derivatives in producing complex molecular structures (J. Pak, M. Hesse, 1998). This demonstrates the compound's utility in selective deprotection and acylation reactions, enabling precise modifications to enhance molecular functionality.

Molecular Structure and Interactions

Studies on chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, reveal insights into molecular interactions involving simultaneous hydrogen and halogen bonds on carbonyl groups (P. Baillargeon et al., 2017). Such research highlights the significance of tert-butyl carbamate structures in understanding and exploiting molecular interactions for the design of advanced materials and pharmaceuticals.

Carbene Chemistry

Research on carbene-induced transformations exemplifies the chemical's relevance in creating novel compounds. The transformation of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene using a stable carbene demonstrates innovative approaches to molecular synthesis, expanding the possibilities for developing new materials and catalysts (S. Clendenning et al., 2000).

Pharmacokinetic Properties and Drug Analogues

The compound's structural motif is relevant in medicinal chemistry, where modifications of the tert-butyl group in bioactive compounds impact their pharmacokinetic properties and efficacies. Comparative studies of different substituents, including tert-butyl, have elucidated their effects on lipophilicity, metabolic stability, and overall drug performance (Matthias V. Westphal et al., 2015).

Metabolic Studies

Investigations into the metabolism of related compounds, like 3,5-di-tert.-butylphenyl N-methylcarbamate, provide insights into oxidative processes in various species, including flies and mice. Understanding such metabolic pathways is crucial for assessing the environmental and health impacts of chemical compounds (P. Douch, J. Smith, 1971).

Propiedades

IUPAC Name |

tert-butyl (NZ)-N-[amino-(2,3,4,5,6-pentafluorophenyl)methylidene]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F5N2O2/c1-12(2,3)21-11(20)19-10(18)4-5(13)7(15)9(17)8(16)6(4)14/h1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXZNSDFOSZYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(C1=C(C(=C(C(=C1F)F)F)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(/C1=C(C(=C(C(=C1F)F)F)F)F)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F5N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821520.png)

![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)

![N-(3-acetamidophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2821530.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2821534.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)